molecular formula C22H19ClN4O3S2 B4585933 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No. B4585933
M. Wt: 487.0 g/mol
InChI Key: DVOSAFVYKJDIGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole compounds often involves microwave-assisted reactions, as seen in the synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. These reactions typically employ condensation processes of mercapto-amino-triazoles with aromatic aldehydes in the presence of catalytic amounts of acids, suggesting a potential pathway for synthesizing the target compound (Raval, Patel, Patel, & Desai, 2010).

Molecular Structure Analysis

The structural elucidation of triazole derivatives often relies on IR, 1H, and 13C NMR spectral data. The planarity and aromatic nature of the triazole ring system, combined with potential intramolecular and intermolecular hydrogen bonding, play a crucial role in stabilizing the molecule's structure, as seen in various triazole-based compounds (Afshar et al., 1987).

Chemical Reactions and Properties

Triazole compounds can undergo various chemical reactions, including cyclization, alkylation, and condensation, to yield structurally diverse derivatives with potential biological activities. For example, triazole-thione derivatives have been synthesized through reactions with chloroacetyl chloride, phenacyl bromide, and aromatic aldehydes, leading to the formation of thiazolidinones, thiazoline ring systems, and isomeric triazoles, respectively (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Scientific Research Applications

Angiotensin II Antagonists

One application is in the development of nonpeptide angiotensin II antagonists derived from 4H-1,2,4-triazoles and related compounds. These molecules have been synthesized and evaluated for their potential to block the angiotensin II pressor response, indicating a possible role in hypertension management (W. Ashton et al., 1993).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of 4-thiazolidinones containing benzothiazole moiety for anticancer activity. Some compounds showed promising results against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (D. Havrylyuk et al., 2010).

Antimicrobial and Antifungal Activities

Compounds derived from 1,2,4-triazole have been synthesized and tested for their antimicrobial and antifungal activities. Notably, some derivatives exhibited potent antimicrobial properties against various Candida species and pathogenic bacteria, suggesting their potential as antimicrobial agents (M. Altıntop et al., 2011).

Anti-inflammatory and Analgesic Activity

Research into 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives has demonstrated significant anti-inflammatory and analgesic activities, which could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (R. Hunashal et al., 2014).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[[5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S2/c1-13-3-5-16(23)18(7-13)28-9-20-25-26-22(27(20)2)32-11-15-10-31-21(24-15)14-4-6-17-19(8-14)30-12-29-17/h3-8,10H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOSAFVYKJDIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=NN=C(N2C)SCC3=CSC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole

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